molecular formula C7H17Br2N B12966080 6-Bromo-N-methylhexan-1-amine hydrobromide

6-Bromo-N-methylhexan-1-amine hydrobromide

Cat. No.: B12966080
M. Wt: 275.02 g/mol
InChI Key: RLVHXBRUAGZIJX-UHFFFAOYSA-N
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Description

6-Bromo-N-methylhexan-1-amine hydrobromide is an organic compound with the molecular formula C7H17Br2N. It is a hydrobromide salt of 6-bromo-N-methylhexan-1-amine, which is a derivative of hexanamine. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-methylhexan-1-amine hydrobromide typically involves the bromination of N-methylhexan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The bromination process can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methylhexan-1-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of N-methylhexan-1-amine derivatives.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

6-Bromo-N-methylhexan-1-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylhexan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a useful intermediate in various chemical transformations. The compound’s amine group can also form hydrogen bonds and ionic interactions with biological molecules, influencing its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromohexan-1-amine hydrobromide
  • 6-Bromo-N,N,N-trimethylhexan-1-aminium bromide
  • 2-Bromo-N-methyl-ethylamine hydrobromide

Uniqueness

6-Bromo-N-methylhexan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in both research and industrial applications .

Biological Activity

6-Bromo-N-methylhexan-1-amine hydrobromide is a chemical compound with the molecular formula C7H16BrNC_7H_{16}BrN and a molar mass of 275.03 g/mol. It is classified as a hydrobromide salt of 6-bromo-N-methylhexan-1-amine, which is a derivative of hexanamine. This compound is notable for its unique structural characteristics, including the presence of a bromine atom at the sixth carbon position and a methyl group attached to the nitrogen atom, which influence its chemical reactivity and biological properties.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties similar to other compounds in its class. The biological activity of this compound can be categorized into several potential therapeutic areas:

  • CNS Stimulation : Compounds with similar structures are often investigated for their stimulant effects on the central nervous system (CNS), which may include increased alertness and energy levels.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, indicating possible applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interactions with neurotransmitter systems or modulation of inflammatory pathways. Investigations into its receptor binding affinities and enzyme interactions are necessary to clarify these mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward organic synthesis methods that ensure high purity levels. The synthesis process usually includes:

  • Bromination : Introduction of the bromine atom at the sixth carbon position.
  • Methylation : Addition of a methyl group to the nitrogen atom.
  • Formation of Hydrobromide Salt : Reaction with hydrobromic acid to form the hydrobromide salt.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique features:

Compound NameMolecular FormulaUnique Features
6-Bromohexylamine HydrobromideC7H16BrNLacks methyl substitution on nitrogen
N-MethylhexanamineC7H17NNo bromine substitution; simpler structure
1-HexanamineC6H15NUnsubstituted primary amine

The distinct bromination pattern and methyl substitution at the nitrogen atom in this compound may confer unique chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C7H17Br2N

Molecular Weight

275.02 g/mol

IUPAC Name

6-bromo-N-methylhexan-1-amine;hydrobromide

InChI

InChI=1S/C7H16BrN.BrH/c1-9-7-5-3-2-4-6-8;/h9H,2-7H2,1H3;1H

InChI Key

RLVHXBRUAGZIJX-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCBr.Br

Origin of Product

United States

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